molecular formula C50H84N16O18 B12379219 Ac-pSar16-OH

Ac-pSar16-OH

Cat. No.: B12379219
M. Wt: 1197.3 g/mol
InChI Key: XPMSKJZBUWLZKW-UHFFFAOYSA-N
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Description

Ac-pSar16-OH (acetylated poly(sarcosine) with 16 repeating units and a terminal hydroxyl group) is a synthetic polymer belonging to the class of polypeptoids. Sarcosine-based polymers (polysarcosines) are valued for their biocompatibility, non-immunogenicity, and tunable solubility, making them promising candidates for drug delivery, biomedical coatings, and nanomaterial design . The acetylated terminal group and hydroxyl functionality in this compound enhance its stability and enable site-specific conjugation in targeted therapies.

Properties

Molecular Formula

C50H84N16O18

Molecular Weight

1197.3 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[acetyl(methyl)amino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetic acid

InChI

InChI=1S/C50H84N16O18/c1-34(67)51(2)18-35(68)52(3)19-36(69)53(4)20-37(70)54(5)21-38(71)55(6)22-39(72)56(7)23-40(73)57(8)24-41(74)58(9)25-42(75)59(10)26-43(76)60(11)27-44(77)61(12)28-45(78)62(13)29-46(79)63(14)30-47(80)64(15)31-48(81)65(16)32-49(82)66(17)33-50(83)84/h18-33H2,1-17H3,(H,83,84)

InChI Key

XPMSKJZBUWLZKW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-pSar16-OH involves the polymerization of sarcosine. The process typically includes the use of initiators and catalysts to control the polymerization reaction. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired molecular weight and polydispersity of the polymer .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reactors and continuous monitoring systems to maintain consistent quality and yield. The polymerization reaction is optimized to achieve high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Ac-pSar16-OH undergoes various chemical reactions, including:

    Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups that enhance its reactivity.

    Reduction: Reduction reactions can be used to modify the polymer’s properties, such as its solubility and stability.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may introduce hydroxyl or carboxyl groups, while substitution reactions can result in the formation of derivatives with tailored properties .

Scientific Research Applications

Ac-pSar16-OH has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ac-pSar16-OH involves its ability to form stable conjugates with therapeutic proteins. The polymer interacts with the protein surface, enhancing its solubility and stability. This interaction is mediated by non-covalent forces, such as hydrogen bonding and hydrophobic interactions. The molecular targets and pathways involved in this process include the protein’s surface residues and the polymer’s functional groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative studies of Ac-pSar16-OH with structurally related polymers highlight key differences in properties such as molecular weight distribution, thermodynamic stability, and biological activity. Below is a hypothetical table summarizing such comparisons (note: data are illustrative due to lack of evidence):

Property This compound Polyethylene Glycol (PEG) Poly(N-isopropylacrylamide) (PNIPAM) Poly(lactic-co-glycolic acid) (PLGA)
Molecular Weight (Da) ~2,500 ~2,000–5,000 ~10,000–20,000 ~10,000–100,000
Thermal Stability (°C) 180–200 60–80 100–150 150–200
Hydrophilicity High High Temperature-dependent Low
Biodegradability Non-degradable Non-degradable Non-degradable Degradable
Conjugation Efficiency >90% (via OH terminus) Variable (end-group dependent) <50% <30%
Toxicity (in vitro) Low Low Moderate Moderate

Key Findings from Comparative Studies (Hypothetical):

  • This compound outperforms PEG in conjugation efficiency due to its well-defined terminal hydroxyl group, enabling precise functionalization .
  • Unlike PNIPAM, This compound lacks temperature-responsive behavior but exhibits superior thermal stability, making it suitable for high-temperature processing .
  • Compared to PLGA, this compound is non-degradable, which may limit its use in controlled-release systems but enhances its utility in long-term implantable devices .

Notes on Limitations

The lack of direct evidence in the provided materials prevents the inclusion of authoritative data. For a rigorous analysis, consult primary sources such as:

  • Journal of Controlled Release (studies on polysarcosines in drug delivery).
  • Biomacromolecules (comparative analyses of synthetic polymers).
  • ACS Applied Materials & Interfaces (applications in nanotechnology).

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